molecular formula C19H20N4O2S2 B12732571 4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)- CAS No. 157248-02-7

4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)-

Cat. No.: B12732571
CAS No.: 157248-02-7
M. Wt: 400.5 g/mol
InChI Key: XTBOFUXAIWBAMA-RTBURBONSA-N
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Description

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is connected to pyridine rings through a propanediyl bridge. The stereochemistry of this compound is denoted by (R*,R*)-(±)-, indicating the presence of racemic mixtures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea and a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings but different functional groups.

Uniqueness

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and pyridine rings connected by a propanediyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

157248-02-7

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(2R)-3-[3-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]propyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c24-16-12-26-18(14-4-1-6-20-10-14)22(16)8-3-9-23-17(25)13-27-19(23)15-5-2-7-21-11-15/h1-2,4-7,10-11,18-19H,3,8-9,12-13H2/t18-,19-/m1/s1

InChI Key

XTBOFUXAIWBAMA-RTBURBONSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCCN3[C@H](SCC3=O)C4=CN=CC=C4

Canonical SMILES

C1C(=O)N(C(S1)C2=CN=CC=C2)CCCN3C(SCC3=O)C4=CN=CC=C4

Origin of Product

United States

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